molecular formula C13H6F6O B3321522 2-Fluoro-4-hydroxy-3',5'-difluoro-4'-(trifluoromethyl)biphenyl CAS No. 1353578-66-1

2-Fluoro-4-hydroxy-3',5'-difluoro-4'-(trifluoromethyl)biphenyl

Cat. No.: B3321522
CAS No.: 1353578-66-1
M. Wt: 292.18 g/mol
InChI Key: OQQDHIWDUFCSTF-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl is an aromatic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, hydroxylation, and coupling reactions, optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-hydroxybenzaldehyde: Shares similar structural features but lacks the trifluoromethyl group.

    Trifluoromethylpyridines: Contains the trifluoromethyl group but differs in the core structure.

Uniqueness

2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl is unique due to the combination of multiple fluorine atoms and a hydroxyl group on the biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-[3,5-difluoro-4-(trifluoromethyl)phenyl]-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O/c14-9-5-7(20)1-2-8(9)6-3-10(15)12(11(16)4-6)13(17,18)19/h1-5,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQDHIWDUFCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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